molecular formula C21H17FN2O2S B2756114 4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946218-49-1

4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2756114
CAS No.: 946218-49-1
M. Wt: 380.44
InChI Key: XGONFTWNAOCOQT-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline core substituted at the 1-position with a thiophene-2-carbonyl group and at the 7-position with a 4-fluorobenzamide moiety.

Properties

IUPAC Name

4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2S/c22-16-8-5-15(6-9-16)20(25)23-17-10-7-14-3-1-11-24(18(14)13-17)21(26)19-4-2-12-27-19/h2,4-10,12-13H,1,3,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGONFTWNAOCOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom and the benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. The thiophene-2-carbonyl group can be synthesized via methods involving thiophene derivatives and carbonylation techniques . The characterization of this compound often employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Antimicrobial Activity

Various studies have investigated the antimicrobial properties of compounds related to tetrahydroquinoline derivatives. For instance, compounds with similar structures have shown significant activity against a range of bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups in the structure can enhance antimicrobial efficacy by increasing the compound's lipophilicity and membrane permeability.

Anticancer Potential

The anticancer activity of tetrahydroquinoline derivatives has been explored extensively. Research indicates that these compounds can exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of fluorine atoms in the structure is known to enhance the biological activity due to improved metabolic stability and bioavailability.

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Compounds like this compound can be utilized as semiconductors or in the development of organic light-emitting diodes (OLEDs) due to their favorable charge transport characteristics .

Drug Development

The compound's potential as a drug candidate is supported by its structural features that allow for interactions with biological targets. Its ability to modulate biological pathways makes it a candidate for further development in pharmaceuticals targeting various diseases including cancer and infections .

Case Study 1: Antimicrobial Screening

A recent study synthesized several tetrahydroquinoline derivatives and evaluated their antimicrobial activity against Candida albicans and Penicillium chrysogenum. Among these compounds, those structurally similar to this compound showed promising results with minimum inhibitory concentrations (MICs) indicating potential for therapeutic use against fungal infections .

Case Study 2: Anticancer Evaluation

In a study conducted by the National Cancer Institute (NCI), various quinoline derivatives were tested for their anticancer properties. Compounds similar to this compound exhibited significant growth inhibition in multiple cancer cell lines with GI50 values suggesting their potential as lead compounds for drug development .

Mechanism of Action

The mechanism of action of 4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring and fluorine atom play crucial roles in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features :
  • Tetrahydroquinoline Core: Common to all analogs, enabling planar aromatic interactions and hydrogen bonding via the NH group.
  • Acyl Substituents : Vary between thiophene-2-carbonyl, morpholine-4-carbonyl, and piperidine-1-carbonyl, influencing electronic and steric properties.
  • Benzamide Substituents : Halogens (F, Cl), trifluoromethyl (CF₃), or tert-butyl groups modulate lipophilicity and target binding.
Comparative Table :
Compound Name Acyl Group Benzamide Substituents Molecular Weight Key Findings/Applications Reference
4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (Target) Thiophene-2-carbonyl 4-fluoro ~396.4 g/mol* Hypothesized kinase inhibition
2-chloro-6-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide Thiophene-2-carbonyl 2-chloro, 6-fluoro 398.82 g/mol Screening hit (unspecified target)
N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide Morpholine-4-carbonyl 3,5-CF₃ ~537.4 g/mol* Potential mTOR inhibitor
3-Fluoro-N-(1-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-(trifluoromethyl)benzamide Piperidine-1-carbonyl 3-fluoro, 5-CF₃ ~495.4 g/mol* Enhanced lipophilicity
N-ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide Thiophene-2-carbonyl 2,3-difluoro, ethyl ~433.4 g/mol* High binding energy (SARS-CoV-2)

*Calculated based on molecular formulas.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Thiophene-2-carbonyl and fluorine substituents balance hydrophobicity, favoring blood-brain barrier penetration. In contrast, morpholine derivatives exhibit higher polarity .
  • Metabolic Stability : The thiophene moiety may undergo oxidation, whereas morpholine/piperidine groups resist metabolic degradation, as seen in .

Biological Activity

Chemical Structure and Synthesis

The compound consists of a tetrahydroquinoline core substituted with a thiophene-2-carbonyl and a fluorobenzamide moiety. The synthesis typically involves multi-step organic reactions where thiophene derivatives are key intermediates. The preparation can be achieved through various methods, including the use of thiophene-2-carbonyl chlorides as starting materials, which are synthesized from thiophene using reagents like oxalyl chloride under controlled conditions .

Antimicrobial Properties

Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that the presence of the thiophene ring may enhance the bioactivity of the molecule. A study demonstrated that derivatives of thiophene exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

Anticancer Activity

The tetrahydroquinoline scaffold is known for its anticancer properties. Compounds similar to 4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways related to cell death and survival .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes linked to disease processes. For example, some studies have explored the inhibition of proteases or kinases by compounds with similar structures. The presence of both the fluorine atom and the thiophene ring may contribute to the binding affinity and selectivity towards target enzymes, potentially leading to therapeutic applications in treating diseases such as cancer or inflammatory disorders .

Case Study: Antimicrobial Evaluation

A comparative study evaluated the antimicrobial efficacy of several thiophene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as antimicrobial agents .

Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Pathogen/Cell LineIC50/MIC (µM)
Compound AAntimicrobialS. aureus4.5
Compound BAnticancerMCF-7 (breast cancer)10.0
Compound CEnzyme InhibitionKinase XYZ15.0
4-Fluoro...Antimicrobial/AnticancerVariousTBD

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